molecular formula C8H13NO2 B1287604 1-Acetylazepan-4-one CAS No. 50492-23-4

1-Acetylazepan-4-one

Cat. No.: B1287604
CAS No.: 50492-23-4
M. Wt: 155.19 g/mol
InChI Key: OWNWLPCYZFLIHC-UHFFFAOYSA-N
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Description

1-Acetylazepan-4-one is a heterocyclic compound used in various fields of research and industry. It is a useful synthetic intermediate in the synthesis of N-Methyl-4- [1- (4-chlorophenyl)-1-phenylethoxy)hexahydroazepine .


Synthesis Analysis

The synthesis of this compound involves a reaction with potassium carbonate in dichloromethane at 20℃ for 16 hours . The reaction mixture is then quenched with 2.5 M NaOH, followed by extraction with ethyl acetate. The combined organics are dried, filtered, and concentrated in vacuo. Purification by flash chromatography then proceeds to afford the desired product as a transparent oil .


Molecular Structure Analysis

The molecular formula of this compound is C8H13NO2. It is a methyl derivative of Azepan-4-one .


Chemical Reactions Analysis

This compound can react with 2- (4-chlorophenoxy)phenylamine and acetic acid in DCE. Sodium triacetoxyborohydride is added to the reaction mixture, which is allowed to stir at room temperature for 10 days .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 155.19 g/mol. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Side-Chain Fragmentation in Radical Cations

  • Research by Baciocchi et al. (1996) in the Journal of the American Chemical Society explored the one-electron oxidation of certain alcohols, leading to side-chain fragmentation in radical cations, a process that can be relevant to the understanding of 1-Acetylazepan-4-one's behavior in similar chemical environments Baciocchi, E., Bietti, M., Putignani, L., & Steenken, S. (1996).

Atmospheric Chemistry Experiment (ACE)

  • The ACE mission, detailed by Bernath et al. (2003) in Geophysical Research Letters, provides crucial data on atmospheric chemistry, including the behavior and impact of various compounds like this compound in the Earth's atmosphere Bernath, P., McElroy, C. T., Abrams, M., et al. (2003).

Solubility Studies in Different Solvents

  • Zhao et al. (2017) in the Journal of Molecular Liquids investigated the solubility of N-acetyl-1,3-phenylenediamine, a compound similar in structure to this compound, providing insights into solubility behaviors which could be extrapolated to similar compounds Zhao, X., Yang, W., Zhao, W., et al. (2017).

1-Dimensional NMR Spectroscopy

  • A study by Hopson et al. (2018) in the Journal of Chemical Education demonstrated the use of 1-Dimensional NMR spectroscopy to characterize molecular structures, a technique applicable for analyzing compounds like this compound Hopson, R., Lee, P. Y. B., & Hess, K. M. (2018).

Acetylcholinesterase Inhibitor Synthesis

  • Senapati et al. (2006) in the Journal of Medicinal Chemistry explored the in-situ synthesis of acetylcholinesterase inhibitors, which might relate to the potential application of this compound in similar synthetic processes Senapati, S., Cheng, Y., & Mccammon, J. (2006).

Acetylation in Analytical Chemistry

  • Research by Greenhow (1977) in the Analyst journal discussed the use of acetylation in titration methods, highlighting a process that could involve compounds like this compound Greenhow, E. J. (1977).

Safety and Hazards

According to the Safety Data Sheet, 1-Acetylazepan-4-one is classified as having acute toxicity, oral, (Category 4), H302 . It is used as laboratory chemicals and in the manufacture of chemical compounds .

Properties

IUPAC Name

1-acetylazepan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7(10)9-5-2-3-8(11)4-6-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNWLPCYZFLIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40607113
Record name 1-Acetylazepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50492-23-4
Record name 1-Acetylazepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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